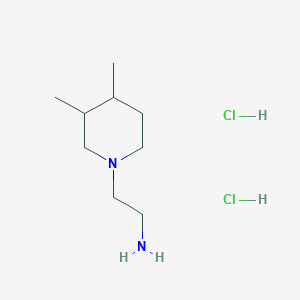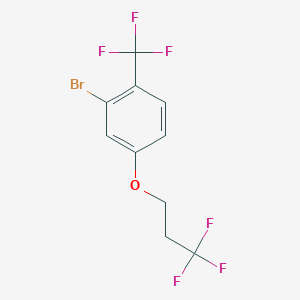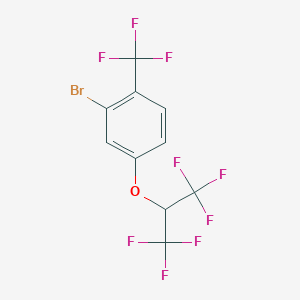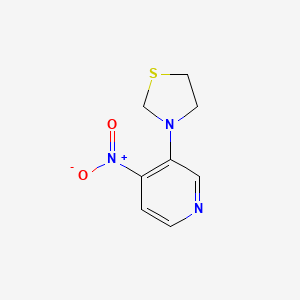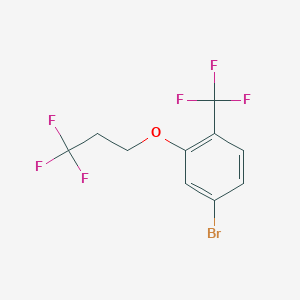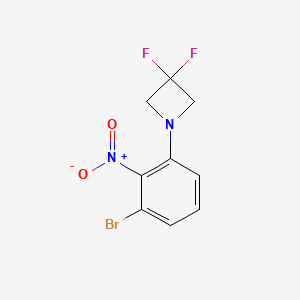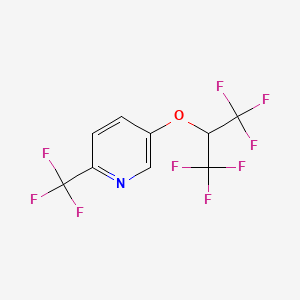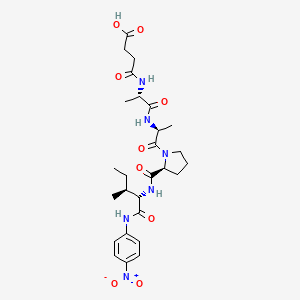
Suc-ala-ala-pro-ile-pna
Vue d'ensemble
Description
Suc-ala-ala-pro-ile-pna is an enzyme that belongs to the family of zymogens . It is a tetrapeptide that is synthesized in the cytosol and transported into the lumen of the intestine, where it is cleaved by trypsin to form pepsin A . In humans, this enzyme has been localized to the duodenum and jejunum .
Synthesis Analysis
The synthesis of Suc-ala-ala-pro-ile-pna has been reported . Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .Molecular Structure Analysis
The molecular formula of Suc-ala-ala-pro-ile-pna is C30H36N6O9 . The molecular weight is 624.64 g/mol .Chemical Reactions Analysis
Suc-ala-ala-pro-ile-pna is an excellent substrate for porcine pancreatic elastase . It is also a substrate for α-lytic protease .Physical And Chemical Properties Analysis
Suc-ala-ala-pro-ile-pna appears as a white to off-white powder . It has a storage temperature of less than -15°C .Applications De Recherche Scientifique
-
Chymotrypsin and Human Pancreatic Elastase Studies
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved to yield 4-nitroaniline, which produces a yellow color under alkaline conditions .
- Results : The substrate has been used to determine chymotrypsin activity .
-
Cathepsin G and Chymase Studies
-
Peptidyl Prolyl cis-trans Isomerases (PPIases) Studies
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
- Method : The substrate is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used in an improved coupled assay for PPIase activity determination .
-
Alkaline Proteases Studies
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” may be used for assays of other enzymes, such as alkaline proteases .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used to determine the activity of alkaline proteases .
-
Leukocyte Elastase Studies
- Field : Biochemistry and Molecular Biology
- Application : This product has been used as a substrate to determine the activity of leukocyte elastase .
- Method : In this assay: 25 μL of the enzyme solution was added to 1.8 mL of the substrate solution in 0.1 M HEPES buffer (pH 7.5), containing 0.5 M NaCl and 10% DMSO at 25 °C. The rate of substrate hydrolysis (the formation of p-nitroaniline) was measured at 410 nm at pH 7.5 .
- Results : The substrate has been used to determine the activity of leukocyte elastase .
-
Prolyl Endopeptidase (PEP) Studies
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is a peptide that serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used to determine the activity of PEP .
-
Subtilisin Carlsberg Studies
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” has been used in proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used to determine the activity of subtilisin carlsberg .
-
Neutrophil Elastase, Trypsin and Chymotrypsin Studies
- Field : Biochemistry and Molecular Biology
- Application : This product has been used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay .
- Method : In this assay: 25 μL of the enzyme solution was added to 1.8 mL of the substrate solution in 0.1 M HEPES buffer (pH 7.5), containing 0.5 M NaCl and 10% DMSO at 25 °C. The rate of substrate hydrolysis (the formation of p-nitroaniline) was measured at 410 nm at pH 7.5 .
- Results : The substrate has been used to determine the activity of neutrophil elastase, trypsin and chymotrypsin .
-
Prostate-Specific Antigen (PA) Studies
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used to determine the activity of PA .
Safety And Hazards
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMRWZCVKXKVKM-USAWPYOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-ala-ala-pro-ile-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



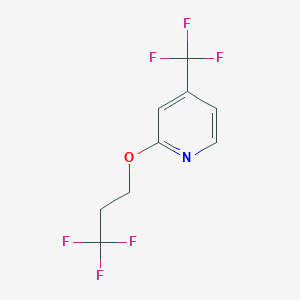
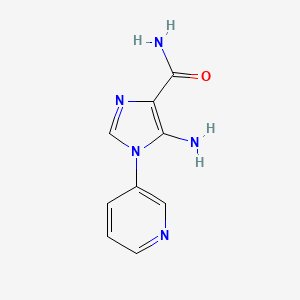
![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
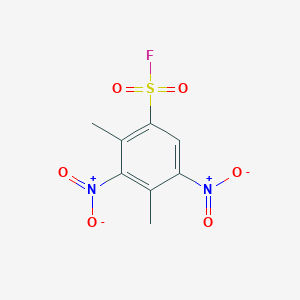
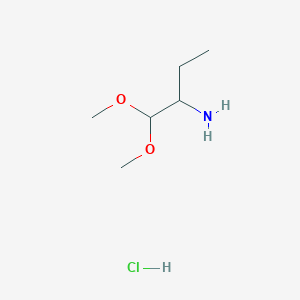
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
